molecular formula C10H7BrO2S B2742213 6-Bromo-2H-thiochromene-3-carboxylic acid CAS No. 2567502-87-6

6-Bromo-2H-thiochromene-3-carboxylic acid

Cat. No.: B2742213
CAS No.: 2567502-87-6
M. Wt: 271.13
InChI Key: NKMVNZVQYZWCCU-UHFFFAOYSA-N
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Description

6-Bromo-2H-thiochromene-3-carboxylic acid is a heterocyclic compound that contains both sulfur and bromine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2H-thiochromene-3-carboxylic acid typically involves the cyclization of 2-mercaptobenzaldehyde with α,β-unsaturated carbonyl compounds. One common method is the thia-Michael addition followed by cyclization . The reaction conditions often include the use of a base such as tetramethylguanidine and an acidic catalyst for the dehydration step .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2H-thiochromene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiochromenes .

Mechanism of Action

The mechanism of action of 6-Bromo-2H-thiochromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine and sulfur atoms in the compound can form bonds with biological molecules, affecting their function and activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2H-thiochromene-3-carboxylic acid is unique due to the presence of both bromine and sulfur atoms, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the sulfur atom contributes to its biological activity .

Properties

IUPAC Name

6-bromo-2H-thiochromene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2S/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMVNZVQYZWCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(S1)C=CC(=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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